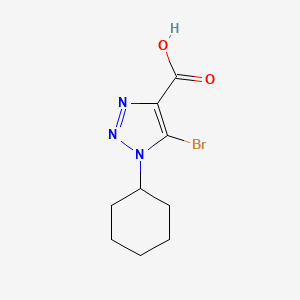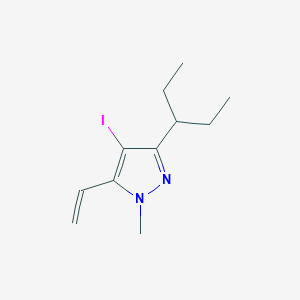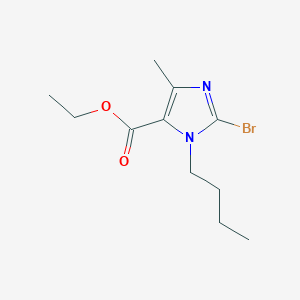
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropil-7,8-dihidroquinolina-2,5(1H,6H)-diona es un compuesto orgánico sintético que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto, con su estructura única, tiene un potencial para diversas aplicaciones en investigación científica e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Isopropil-7,8-dihidroquinolina-2,5(1H,6H)-diona normalmente implica reacciones orgánicas de varios pasos. Un método común podría incluir la ciclación de precursores apropiados en condiciones ácidas o básicas. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, juegan un papel crucial en la determinación del rendimiento y la pureza del producto final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, el cribado de alto rendimiento de catalizadores y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Isopropil-7,8-dihidroquinolina-2,5(1H,6H)-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a derivados de quinolina con estados de oxidación más altos.
Reducción: Formación de formas más reducidas del compuesto.
Sustitución: Introducción de diferentes grupos funcionales en posiciones específicas del anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Halogenación usando N-bromosuccinimida o nitración usando ácido nítrico.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir óxidos de N-quinolina, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales como halógenos o grupos nitro.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiar sus efectos en los sistemas biológicos y su potencial como compuesto bioactivo.
Medicina: Investigar su potencial como agente terapéutico para diversas enfermedades.
Industria: Utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo por el cual 1-Isopropil-7,8-dihidroquinolina-2,5(1H,6H)-diona ejerce sus efectos dependería de su interacción con los objetivos moleculares. Esto podría implicar la unión a enzimas o receptores específicos, la alteración de las vías celulares o la afectación de la expresión genética. Se requerirían estudios detallados para dilucidar estos mecanismos.
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: El compuesto padre con una estructura más simple.
Isoquinolina: Un isómero estructural con diferentes actividades biológicas.
Hidroxiquinolina: Un derivado hidroxilado con propiedades distintas.
Singularidad
1-Isopropil-7,8-dihidroquinolina-2,5(1H,6H)-diona es única debido a su patrón específico de sustitución y la presencia del grupo isopropilo, que puede influir en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
1-propan-2-yl-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C12H15NO2/c1-8(2)13-10-4-3-5-11(14)9(10)6-7-12(13)15/h6-8H,3-5H2,1-2H3 |
Clave InChI |
KPPWJBNONDWUOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=CC1=O)C(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)




![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)


![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)

